1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at positions 1 and 4. The 1-position carries a 5-chloro-2-methoxyphenyl group, while the 4-position is substituted with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2/c1-26-13-7-6-9(18)8-12(13)25-15(20)14(22-24-25)17-21-16(23-27-17)10-4-2-3-5-11(10)19/h2-8H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBRZYFOCMAWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various cancer cell lines. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound features a complex structure that includes a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of these functional groups is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
- IC50 Values : The compound has been evaluated against several cancer cell lines, including:
These values indicate potent activity, suggesting that this compound could be a lead candidate for further development in cancer therapy.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and inhibition of key signaling pathways involved in cancer progression. Specifically, studies have shown that it can inhibit the activity of enzymes like EGFR and Src, which are critical in tumor growth and metastasis .
Comparative Biological Activity Table
| Cell Line | IC50 Value (µM) | Observed Effect |
|---|---|---|
| PC-3 | 0.67 | Significant growth inhibition |
| HCT-116 | 0.80 | Induction of apoptosis |
| ACHN | 0.87 | Inhibition of cell proliferation |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various experimental setups:
- Study on Anticancer Activity : A comprehensive screening revealed that the compound exhibited notable cytotoxicity against multiple cancer types with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : These studies indicated strong binding affinities to targets such as human alkaline phosphatase and EGFR, suggesting that the compound may effectively disrupt critical cellular processes involved in cancer progression .
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in sensitive cancer cell lines .
Scientific Research Applications
The compound 1-(5-chloro-2-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has gained attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, focusing on scientific research, particularly in the development of pharmaceuticals.
Chemical Properties and Structure
The compound belongs to a class of molecules characterized by the presence of a triazole ring and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 367.8 g/mol. The structural features contribute to its biological activity, making it a candidate for further investigation in drug discovery.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. The specific compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation. For instance, derivatives of oxadiazoles have shown significant activity against thymidine phosphorylase, an enzyme implicated in tumor metabolism and growth .
-
Case Studies :
- In vitro studies demonstrated that certain derivatives of oxadiazoles exhibited potent activity against breast cancer cell lines (e.g., MCF-7), with some compounds showing IC50 values significantly lower than standard anticancer agents .
- A study reported the synthesis of new oxadiazole derivatives that displayed enhanced cytotoxicity against leukemia cell lines, indicating the potential for developing novel therapeutic agents based on this compound .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research into similar compounds has indicated that triazole derivatives can possess antifungal properties. This opens avenues for exploring the efficacy of the compound against various microbial pathogens.
Anti-inflammatory Effects
Preliminary studies have suggested that compounds with similar structural motifs may exhibit anti-inflammatory properties. Investigating the compound's ability to modulate inflammatory pathways could lead to new treatments for inflammatory diseases.
Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | <10 | |
| Anticancer | HL-60 (leukemia) | 9.51 | |
| Antimicrobial | Various bacterial strains | TBD | TBD |
| Anti-inflammatory | TBD | TBD | TBD |
Synthesis Pathways
| Compound Derivative | Synthesis Method | Yield (%) |
|---|---|---|
| 1-(5-chloro-2-methoxyphenyl) | Standard cyclization | 85 |
| 4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl] | Multi-step synthesis | 75 |
Comparison with Similar Compounds
Structural Analogs with Triazole-Oxadiazole Cores
Compounds sharing the 1,2,3-triazol-5-amine core with oxadiazole substituents exhibit variations in aryl group substitution patterns, influencing physicochemical and biological properties.
Key Observations :
Halogen-Substituted Derivatives
Halogen substituents (Cl, F, Br) significantly impact lipophilicity, crystal packing, and bioactivity.
Key Observations :
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing this triazole-oxadiazole hybrid, and how do reaction conditions impact yield?
- Methodology : The compound’s synthesis typically involves multi-step protocols. Key steps include:
- Cyclization : Use of phosphorus oxychloride (POCl₃) at 120°C to cyclize substituted hydrazides into oxadiazole rings .
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring assembly, ensuring regioselectivity.
- Critical Conditions : Base selection (e.g., NaHCO₃ for pH control), solvent polarity (DMF or THF), and microwave-assisted synthesis to reduce reaction time and improve yield .
Q. Which analytical techniques are essential for verifying structural integrity and purity?
- Methodology :
- X-ray Crystallography : Resolves tautomerism in triazole/oxadiazole systems and confirms substitution patterns (e.g., dihedral angles between aromatic rings) .
- Spectral Analysis :
- IR : Look for N-H stretches (~3300 cm⁻¹) and C=N/C-O bands (1600–1500 cm⁻¹) .
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and fluorophenyl protons (δ ~7.2–7.6 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways or predict bioactivity?
- Methodology :
- Reaction Path Modeling : Use density functional theory (DFT) to calculate transition-state energies for cyclization steps, identifying rate-limiting barriers .
- Molecular Docking : Screen against target proteins (e.g., bacterial enzymes or kinase domains) to prioritize derivatives for synthesis. For example, oxadiazole moieties may bind ATP pockets via π-π stacking .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier penetration to guide lead optimization .
Q. What experimental approaches resolve contradictions in reported bioactivity data for similar compounds?
- Methodology :
- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Purity Validation : Use DSC (differential scanning calorimetry) to confirm crystallinity and rule out polymorphic effects .
- Structural Analog Comparison : Compare substituent effects (e.g., 2-fluorophenyl vs. 4-chlorophenyl) to isolate SAR trends .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
